REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[C:11]([C:18]([OH:20])=[O:19])[CH:12]=[CH:13][CH:14]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:21]N(C)CCN(C)C.C([Li])(C)(C)C.IC>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:17][CH2:16][C:15]2[C:10](=[C:11]([C:18]([OH:20])=[O:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]1[CH3:21])=[O:7])([CH3:4])([CH3:2])[CH3:3]
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Name
|
|
Quantity
|
2.25 g
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Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(C=CC=C2CC1)C(=O)O
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Name
|
|
Quantity
|
1.347 mL
|
Type
|
reactant
|
Smiles
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CN(CCN(C)C)C
|
Name
|
|
Quantity
|
15.21 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
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Name
|
|
Quantity
|
5.07 mL
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Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 40 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
the mixture was stirred at −78° C. for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
by stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The reaction mixture was quenched with saturated ammonium chloride
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Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate (150 mL)
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Type
|
WASH
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Details
|
washed with brine (40 mL×3)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel, 10% methanol/dichloromethane)
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(C2=C(C=CC=C2CC1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |